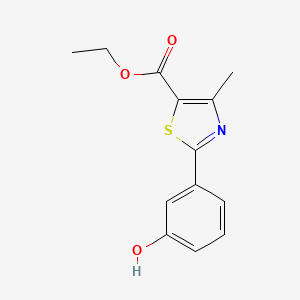
Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Overview
Description
ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-Carboxylate is a synthetic intermediate useful for pharmaceutical synthesis.
Biological Activity
Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C15H13NO4S
- Molecular Weight: 303.33 g/mol
It features a thiazole ring, which is known for contributing to various biological activities, and a hydroxyl group that enhances its interaction with biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: The compound can interact with specific enzymes, potentially inhibiting their activity. The hydroxyl group may form hydrogen bonds with enzyme active sites, while the thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins.
- Receptor Binding: Its structure allows for effective binding to various receptors, which can modulate biochemical pathways involved in disease processes .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes its effectiveness against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison |
|---|---|---|
| Candida albicans | 12.5 | Effective |
| Escherichia coli | 25 | Moderate |
| Staphylococcus aureus | 15 | Effective |
These results indicate that the compound possesses significant antimicrobial properties, particularly against fungal strains like Candida albicans.
Anticancer Activity
Research indicates that this compound may also exhibit anticancer properties. A study demonstrated its cytotoxic effects on various cancer cell lines, summarized in the table below:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | High |
| MCF-7 (breast cancer) | 15.0 | Moderate |
| A549 (lung cancer) | 20.0 | Moderate |
The IC50 values suggest that the compound is particularly potent against cervical cancer cells, indicating its potential as a therapeutic agent in oncology .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study explored the antimicrobial efficacy of various thiazole derivatives, including this compound. The results showed that this compound had a notable effect against both gram-positive and gram-negative bacteria, attributed to its ability to disrupt bacterial cell wall synthesis. -
Anticancer Research:
In a comparative study of thiazole derivatives for anticancer activity, this compound was found to induce apoptosis in HeLa cells via mitochondrial pathways. The mechanism involved increased reactive oxygen species (ROS) production and disruption of mitochondrial membrane potential.
Properties
IUPAC Name |
ethyl 2-(3-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-5-4-6-10(15)7-9/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLKTMVSJHHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















